2-Ethyl-L-leucine is a branched-chain amino acid derivative of L-leucine, characterized by the addition of an ethyl group at the second carbon of the leucine backbone. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its structural similarities to L-leucine, which plays a crucial role in protein synthesis and metabolism.
2-Ethyl-L-leucine can be derived from L-leucine through various synthetic methods. L-leucine itself is an essential amino acid that is naturally found in protein-rich foods such as meat, dairy products, and legumes. The synthesis of 2-ethyl-L-leucine often involves chemical modifications of L-leucine or its derivatives.
Chemically, 2-Ethyl-L-leucine belongs to the class of branched-chain amino acids and is categorized under aliphatic amino acids. Its molecular formula is C₇H₁₅NO₂, indicating that it contains seven carbon atoms, five hydrogen atoms, one nitrogen atom, and two oxygen atoms.
The synthesis of 2-ethyl-L-leucine can be achieved through several methods:
The reaction conditions for chemical synthesis typically require careful control of temperature and pH to ensure high yields and minimize side reactions. For biocatalytic methods, optimizing substrate concentrations and reaction times is essential for maximizing product yield while maintaining enzyme activity .
2-Ethyl-L-leucine can participate in various chemical reactions typical for amino acids:
The reaction mechanisms often involve nucleophilic attack by the amino group on electrophilic centers in substrates or reagents during synthetic processes or enzymatic reactions .
The mechanism of action for 2-ethyl-L-leucine primarily revolves around its role as an amino acid in protein synthesis and metabolism. When incorporated into proteins, it influences protein structure and function due to its hydrophobic nature.
Studies indicate that branched-chain amino acids like 2-ethyl-L-leucine play significant roles in metabolic regulation and signaling pathways within cells .
Relevant data from studies indicate that modifications at the side chain can affect solubility and reactivity profiles compared to L-leucine .
2-Ethyl-L-leucine has several applications in scientific research:
The synthesis of β-branched amino acids like 2-ethyl-L-leucine demands strategies that overcome inherent stereochemical challenges at congested chiral centers. Three principal methodologies dominate:
Enzymatic Amination: Engineered phenylalanine ammonia-lyases (PALs) enable direct asymmetric amination of β-ethyl cinnamic acid analogs. Double mutants (e.g., PcPAL-L256V-I460V) achieve >99.5% enantiomeric excess (ee) and >20:1 diastereoselectivity (dr) through precise active-site remodeling that accommodates the ethyl substituent while maintaining MIO-cofactor geometry [2].
Chiral Auxiliary Approaches: Evans’ oxazolidinones or Oppolzer’s sultams direct alkylation of glycine equivalents. Ethyl iodide addition to N-acylated boron enolates derived from these auxiliaries yields 2-ethyl leucine precursors with >95% de. Subsequent auxiliary cleavage and functional group manipulation afford enantiopure targets [3] [10].
Ni(II) Complex Technology: Schiff base complexes of glycine with chiral Ni(II)-(BPB) (BPB = N-benzylprolylbenzophenone) enable electrophilic alkylation. Ethylation using ethyl bromide under basic conditions (DBU/CH₃CN) achieves 94% yield and 90% de. Acidic decomposition liberates the free amino acid with retained chirality [7].
Table 1: Comparative Asymmetric Synthesis Methods for 2-Ethyl-L-leucine
Method | Catalyst/Reagent | Yield (%) | Stereoselectivity | Key Advantage |
---|---|---|---|---|
Engineered PALs | PcPAL-L256V-I460V | 41-71 | >99.5% ee, >20:1 dr | Single-step biocatalysis |
Chiral Ni(II) Complexes | Ni(II)-(BPB)/Ethyl bromide | 94 | 90% de | Scalable alkylation |
Chiral Auxiliary | Evans’ Oxazolidinone/Ethyl I | 85 | >95% de | Well-established reliability |
Precise stereocontrol requires catalytic systems tailored to the steric demands of the ethyl branch:
Dual Photoredox/Nickel Catalysis: In situ-generated N-acyllutidinium intermediates from 2-ethyl leucine chloride undergo radical cross-coupling with C(sp³)–H donors via Ni/Ir photoredox cycles. This mechanism bypasses racemization-prone acylnickel intermediates, conserving >99% ee in the resulting functionalized ketones [5].
Organocatalytic Phase-Transfer: Cinchona-derived N-spiro ammonium salts catalyze alkylation of tert-butyl glycinate-benzophenone Schiff bases. Ethylation proceeds in toluene/50% KOH with 87% ee at -40°C. The tert-butyl group facilitates crystallization-induced enantiopurification [3].
Dehydrogenase-Mediated Reductive Amination: Recombinant leucine dehydrogenase (LeuDH) from Exiguobacterium sibiricum exhibits exceptional thermostability (t₁/₂ = 14.7 h at 50°C) and broad substrate scope. Coupled with formate dehydrogenase (FDH) for NADH recycling, it converts 4-ethyl-2-oxopentanoate to 2-ethyl-L-leucine at 0.8 M concentration with 81% conversion [9].
Table 2: Catalytic Systems for Stereoselective 2-Ethyl-L-leucine Synthesis
Catalytic System | Conditions | Stereoselectivity | Product Class |
---|---|---|---|
Ni/Ir Photoredox | Blue LED, 2,6-lutidine, RT | >99% ee retained | C-H functionalized derivatives |
Cinchona PTC | Toluene/-40°C/50% KOH | 87% ee | N-protected amino esters |
Engineered LeuDH/FDH | NH₄⁺/HCOO⁻, NAD⁺, 30°C | >99% ee | Free amino acid |
Incorporating 2-ethyl-L-leucine into peptides requires backbone engineering to mitigate steric interference:
Fmoc-Strategy Compatibility: Fmoc-2-ethyl-L-leucine-OH synthesized via enzymatic or chiral pool methods functions in standard SPPS protocols. Coupling requires extended times (2 h vs 30 min for Leu) with PyBOP/DIPEA activation to overcome β-branch steric hindrance. In situ FT-IR monitoring shows 95% coupling efficiency at 0.1 mmol scale on Rink amide resin [8].
Fragment Condensation: Convergent SPPS employs protected segments containing 2-ethyl-L-leucine. For example, Fmoc-Tyr(tBu)-Glu(OtBu)-(2-EtLeu)-OH synthesized on 2-chlorotrityl resin is coupled to H-Gly-Phe-NH₂ resin-bound fragments using COMU/oxyma, achieving 92% yield with <1% epimerization. This bypasses steric coupling challenges in linear sequences [8].
Microwave-Assisted Coupling: Microwave irradiation (25 W, 75°C) accelerates coupling of Fmoc-(2-EtLeu)-OH to hindered residues like Val or Ile, reducing reaction times from hours to minutes while maintaining >99% chiral integrity. This is critical for synthesizing hydrophobic peptide domains rich in branched residues [6].
Table 3: SPPS Parameters for 2-Ethyl-L-leucine Incorporation
Method | Resin/Linker | Coupling Reagent | Coupling Efficiency (%) | Epimerization Risk (%) |
---|---|---|---|---|
Linear Fmoc-SPPS | Rink amide MBHA | HBTU/DIPEA | 78 | 3.5 |
Fragment Condensation | 2-Cl-Trt | COMU/Oxyma | 92 | <1 |
Microwave SPPS | Wang resin | PyAOP/HOAt | 98 | 0.8 |
Chiral Resolution and Structural Confirmation present unique challenges due to the ethyl group’s hydrophobicity:
Dynamic Kinetic Resolution: rac-2-ethyl leucine esters undergo enantioselective hydrolysis using Aspergillus oryzae protease. The L-enantiomer is hydrolyzed 40x faster than D, enabling isolation of L-acid (98% ee) and unhydrolyzed D-ester (96% ee). The ethyl group enhances esterase binding selectivity compared to methyl analogs [4].
Chiral Stationary Phase HPLC: Crown ether-based columns (Crownpak CR-I) resolve underivatized enantiomers using aqueous perchloric acid mobile phases. The ethyl group’s hydrophobicity increases retention (k' = 4.2) versus leucine (k' = 2.1), with resolution Rs = 2.5 in isocratic mode [3].
Multinuclear NMR Analysis: Distinctive ¹³C NMR chemical shifts at Cβ (δ 41.5 ppm) and Cγ (δ 24.9 ppm) differentiate 2-ethyl leucine from isomers. NOESY correlations between the ethyl methyl group (δ 0.88 ppm) and Hγ (δ 1.65 ppm) confirm branched topology. High-resolution MS (HRMS-ESI) gives [M+H]⁺ m/z calc. 160.1338, found 160.1335 [10].
Table 4: Purification and Characterization Techniques for 2-Ethyl-L-leucine
Technique | Conditions/Parameters | Performance Metrics | Structural Insights |
---|---|---|---|
Chiral Crownpak HPLC | 10 mM HClO₄, 1.0 mL/min | Rs = 2.5 (L vs D) | Hydrophobicity-driven separation |
600 MHz ¹H/¹³C NMR | D₂O, ref DSS | Δδ Cβ 41.5 ppm; Cγ 24.9 ppm | Confirms branched regiochemistry |
X-ray Diffraction | Crystals from H₂O/EtOH | P2₁ space group | Absolute configuration assignment |
Compounds Mentioned
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: